molecular formula C5H12ClN B8627302 Pent-2-en-1-aminehydrochloride

Pent-2-en-1-aminehydrochloride

Cat. No.: B8627302
M. Wt: 121.61 g/mol
InChI Key: ODZXZXQJYLANMV-BJILWQEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a hydrochloride salt of pent-2-en-1-amine, characterized by its powder form and a melting point of 134-135°C . This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pent-2-en-1-aminehydrochloride typically involves the reaction of pent-2-en-1-amine with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

Pent-2-en-1-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pent-2-en-1-aminehydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of pent-2-en-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pent-2-en-1-aminehydrochloride is unique due to its specific reactivity and stability as a hydrochloride salt. This makes it particularly useful in applications where a stable, crystalline form is required .

Properties

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

IUPAC Name

(E)-pent-2-en-1-amine;hydrochloride

InChI

InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h3-4H,2,5-6H2,1H3;1H/b4-3+;

InChI Key

ODZXZXQJYLANMV-BJILWQEISA-N

Isomeric SMILES

CC/C=C/CN.Cl

Canonical SMILES

CCC=CCN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 64.2% aqueous solution of N-ethylallylamine hydrochloride (hereinafter, abbreviated as EAA.HCl) was propared by adding 52.1 g of 35% hydrochloric acid to 42.58 g (0.5 mole) of N-ethylallylamine while cooling the reaction mixture. On the other hand, 28.54 g (0.5 mole) of allylamine was neutralized with 52.1 g of 35% hydrochloric acid while cooling the reaction mixture, and then the mixture was concentrated by means of rotary evaporator to obtain a 69.8% aqueous solution of allylamine hydrochloride (hereinafter, abbreviated as AA.HCl). Then, 18.94 g of the aqueous solution of EAA.HCl and 13.40 g of aqueous solution of AA.HCl, obtained above, were mixed together and heated to 60° C. Then, 0.645 g of 2,2'-azobis(2-amidinopropane) dihydrochloride was added, and a polymerization reaction was carried out at that temperature for 48 hours. After the reaction, the reaction mixture (a solution) was poured into a large amount of acetone to precipitate the reaction product. The precipitate was collect by filtration using a glass filter and dried at 50° C. under reduced pressure. Thus, a copolymer of N-ethylallylamine hydrochloride and allylamine hydrochloride was obtained.
Quantity
0.645 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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